"Methyl 6-glucosyloxysalicylate" natural sources and isolation
"Methyl 6-glucosyloxysalicylate" natural sources and isolation
This is an in-depth technical guide on the isolation and characterization of Methyl 6-glucosyloxysalicylate (CAS 108124-75-0), a specific phenolic glycoside distinct from the more common Gaultherin.
Natural Sources, Isolation Strategies, and Structural Characterization
Executive Summary & Chemical Identity
Methyl 6-glucosyloxysalicylate is a rare phenolic glycoside found primarily in medicinal plants of the Ericaceae and Rosaceae families. Unlike its ubiquitous isomer Gaultherin (Methyl salicylate 2-O-primeveroside) or the monoglucoside Methyl salicylate 2-O-glucoside , this compound features a glucosylation at the 6-position of the salicylate ring (based on 2-hydroxybenzoic acid numbering), implying an aglycone of methyl 2,6-dihydroxybenzoate (methyl
This structural distinction confers unique solubility and stability profiles, making its isolation a precision task requiring separation from the dominant salicylate glycosides.
| Parameter | Technical Specification |
| Common Name | Methyl 6-glucosyloxysalicylate |
| CAS Registry | 108124-75-0 |
| IUPAC Name | Methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
| Molecular Formula | C₁₄H₁₈O₉ |
| Molecular Weight | 330.29 g/mol |
| Aglycone | Methyl 2,6-dihydroxybenzoate (Methyl |
| Solubility | High in MeOH, EtOH, H₂O; Low in CHCl₃, Hexane |
Natural Sources & Chemotaxonomy
The primary natural reservoir for this compound is the genus Gaultheria , specifically within Traditional Chinese Medicine (TCM) species used for anti-inflammatory applications.
Primary Source: Gaultheria yunnanensis (Dian Bai Zhu)
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Tissue Localization: Highest concentrations are found in the roots and aerial stems .
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Co-occurring Metabolites: It exists in a complex matrix alongside Gaultherin , Methyl salicylate 2-O-glucoside , and flavonoid glycosides.
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Biosynthetic Context: It represents a branch point in salicylate metabolism where hydroxylation at the C6 position precedes or follows glycosylation, likely serving as a stable storage form of the antioxidant
-resorcylate moiety.
Secondary Sources
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Filipendula ulmaria (Meadowsweet): Trace quantities observed in polar fractions of root extracts.
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Primula species: Chemotaxonomically related methoxy-salicylate glycosides suggest potential presence in Primula root systems.
Isolation & Purification Protocol
The following workflow is designed to isolate Methyl 6-glucosyloxysalicylate from Gaultheria yunnanensis. The critical challenge is separating the 6-O-glucoside from the 2-O-glucoside isomer.
Phase 1: Extraction & Fractionation
Objective: Maximize glycoside recovery while removing lipophilic aglycones and chlorophyll.
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Plant Material: Air-dry G. yunnanensis roots/stems and pulverize to a fine powder (40 mesh).
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Solvent Extraction:
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Extract with 70% Methanol (aq) at 50°C for 3 hours (3 cycles).
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Rationale: 70% MeOH penetrates the cell wall efficiently and solubilizes the polar glycoside while minimizing extraction of non-polar waxes.
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Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude syrup.
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Liquid-Liquid Partitioning:
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Suspend crude extract in H₂O.
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Step A (Defatting): Partition with Petroleum Ether (3x). Discard organic layer (removes chlorophyll/lipids).
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Step B (Aglycone Removal): Partition with Ethyl Acetate (EtOAc) (3x).
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Critical Checkpoint: Methyl salicylate (aglycone) partitions here.[1] The target glycoside remains in the aqueous phase.
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Step C (Glycoside Enrichment): Partition aqueous phase with n-Butanol (n-BuOH) (saturated with water).
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Result: The n-BuOH fraction contains the target Methyl 6-glucosyloxysalicylate.
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Phase 2: Chromatographic Purification
Objective: Resolve the 6-O-glucoside from the 2-O-glucoside and sugars.
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Macroporous Resin (D101 or Diaion HP-20):
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Load n-BuOH fraction onto column.
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Elute with H₂O (removes free sugars)
30% EtOH 50% EtOH 95% EtOH. -
Target Fraction: Typically elutes in 30-50% EtOH .
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Silica Gel Chromatography:
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Mobile Phase: CHCl₃ : MeOH : H₂O (80:20:2 to 60:40:10) gradient.
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Note: Due to high polarity, normal phase silica may cause tailing. Use minimal load or switch to C18 immediately if resolution is poor.
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Sephadex LH-20 Polishing:
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Preparative HPLC (Final Purification):
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Column: C18 Reverse Phase (e.g., ODS-A, 5
m). -
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).
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Gradient: 10% ACN
25% ACN over 30 mins. -
Detection: UV at 280 nm (characteristic of benzoate) and 310 nm (shoulder for H-bonded phenols).
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Visualization: Isolation Workflow
The following diagram illustrates the logical flow of the isolation process, highlighting the critical separation points.
Figure 1: Step-by-step fractionation workflow for isolating polar salicylate glycosides from plant matrix.
Analytical Characterization & Validation
To confirm the identity of Methyl 6-glucosyloxysalicylate and distinguish it from the 2-O-glucoside, Nuclear Magnetic Resonance (NMR) is the gold standard.
Key Structural Features (¹H NMR in DMSO-d₆)
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Aglycone Protons:
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The 2,6-dihydroxy substitution pattern creates a 1,2,3-trisubstituted benzene ring.
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Look for a triplet (H-4) and two doublets (H-3, H-5) in the aromatic region (
6.5 - 7.3 ppm). -
Contrast: Methyl salicylate (2-hydroxy) has a 1,2-disubstituted pattern (4 protons).
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Anomeric Proton:
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A doublet around
4.8 - 5.1 ppm with a coupling constant ( ) of ~7-8 Hz, confirming the -configuration of the glucose.
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Methyl Ester:
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A sharp singlet at
3.7 - 3.9 ppm (COOCH₃).
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Phenolic Hydroxyl:
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A chelated hydroxyl signal (OH at C2) typically appears downfield (
> 10 ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen. The OH at C6 is glycosylated and will not show this signal.
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Mass Spectrometry (ESI-MS)
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Positive Mode: [M+Na]⁺ at m/z 353.
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Negative Mode: [M-H]⁻ at m/z 329.
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Fragmentation: Loss of 162 Da (glucose moiety) yields the aglycone ion at m/z 167/168 (Methyl dihydroxybenzoate).
References
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Zhang, X., et al. (2013). "Pharmacokinetics of methyl salicylate-2-O-β-D-lactoside, a novel salicylic acid analog isolated from Gaultheria yunnanensis." Journal of Ethnopharmacology.
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BioBioPha Co., Ltd. "Certificate of Analysis: Methyl 6-glucosyloxysalicylate (CAS 108124-75-0)."[4] TCM Reference Standards Library.
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Liu, H., et al. (2010). "Extraction and isolation of phenolic glycosides from Gaultheria species using macroporous resin and HPLC." Phytochemical Analysis.
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PubChem Database. "Compound Summary: Methyl salicylate glycosides and derivatives." National Library of Medicine.
